

Valtrate Hydrine B4: A Technical Overview of a Valeriana-Derived Iridoid

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Compound of Interest

Compound Name: Valtrate Hydrine B4

Cat. No.: B12425559

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Valtrate Hydrine B4 is a naturally occurring iridoid, a class of monoterpenoids, that has been isolated from plant species of the Valeriana genus, including Valeriana jatamansi and Valeriana capense. As a member of the valepotriate family of compounds, it is of significant interest to the scientific community for its potential biological activities, notably its antifungal and sedative-anxiolytic properties. This document provides a comprehensive technical guide to the current understanding of **Valtrate Hydrine B4**, summarizing its discovery, physicochemical properties, and known biological effects.

Discovery and History

The discovery of **Valtrate Hydrine B4** is rooted in the extensive phytochemical investigation of Valeriana species, plants with a long-standing history in traditional medicine for the treatment of anxiety, insomnia, and other nervous conditions. Valepotriates, as a chemical class, were identified as key constituents of these plants. A pivotal, though not fully accessible, study by Fuzzati et al. in 1996 is frequently cited in connection with the isolation of antifungal valepotriates from Valeriana capense, which likely includes or is closely related to **Valtrate Hydrine B4**. The historical details of the specific isolation and characterization of the "B4" variant are not extensively documented in publicly available literature.

Physicochemical Properties

A summary of the key physicochemical properties of **Valtrate Hydrine B4** is presented in the table below.

Property	Value
Chemical Formula	C27H40O10[1]
Molecular Weight	524.6 g/mol [1]
CAS Number	18296-48-5[1]
Compound Class	Monoterpenoid (Iridoid)[2]
Appearance	Off-white to light yellow solid[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Storage Conditions	Store at < -15°C, keep dry, under inert gas[1]

Biological Activity and Mechanisms of Action

Valtrate Hydrine B4 has been primarily investigated for its antifungal and anxiolytic activities.

Antifungal Activity

Valtrate Hydrine B4 is reported to exhibit antifungal properties[5][6]. This activity is a recognized characteristic of the valepotriate class of compounds.

Experimental Protocols

While the specific protocols used for **Valtrate Hydrine B4** are not detailed in the available literature, standard antifungal susceptibility testing would likely involve the following methodologies:

- **Broth Microdilution Assay:** This method is used to determine the Minimum Inhibitory Concentration (MIC). It involves serially diluting the compound in a liquid growth medium in a microtiter plate, followed by the addition of a standardized fungal inoculum. The MIC is the lowest concentration of the compound that inhibits visible fungal growth after a specified incubation period.

- **Disk Diffusion Assay:** An agar plate is inoculated with a suspension of the test fungus. A paper disk impregnated with a known concentration of **Valtrate Hydrine B4** is then placed on the agar surface. The plate is incubated, and the diameter of the zone of growth inhibition around the disk is measured to assess the compound's antifungal activity.

Quantitative Data

Specific quantitative data, such as MIC values for **Valtrate Hydrine B4** against different fungal species, are not available in the reviewed literature.

Anxiolytic and Sedative Effects

The sedative and anxiolytic effects of **Valtrate Hydrine B4** are thought to be mediated through its interaction with the central nervous system, specifically by modulating the activity of gamma-aminobutyric acid (GABA) receptors[1]. GABA is the principal inhibitory neurotransmitter in the mammalian brain, and its receptors are well-established targets for anxiolytic drugs.

Research on a closely related compound, referred to as "valtrate," has provided in vivo evidence of anxiolytic activity in rat models[7][8].

Experimental Protocols (for "Valtrate")

- **Elevated Plus-Maze (EPM) Test:** This is a widely used behavioral assay for assessing anxiety in rodents. The apparatus consists of four arms (two open, two enclosed) elevated above the ground. A reduction in anxiety-like behavior is indicated by an increase in the time spent and the number of entries into the open arms. In the cited study, rats were orally administered valtrate at doses of 5, 10, and 20 mg/kg for 10 days prior to the test[7][8].
- **Open-Field Test (OFT):** This test evaluates general locomotor activity and anxiety-related exploratory behavior. The apparatus is a large, open arena. Anxiolytic compounds typically increase the time spent and the number of entries into the central zone of the arena.
- **Serum Corticosterone Measurement:** Corticosterone is a biomarker for stress in rodents. Blood samples are collected, and serum corticosterone levels are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in corticosterone levels is indicative of a decrease in physiological stress.

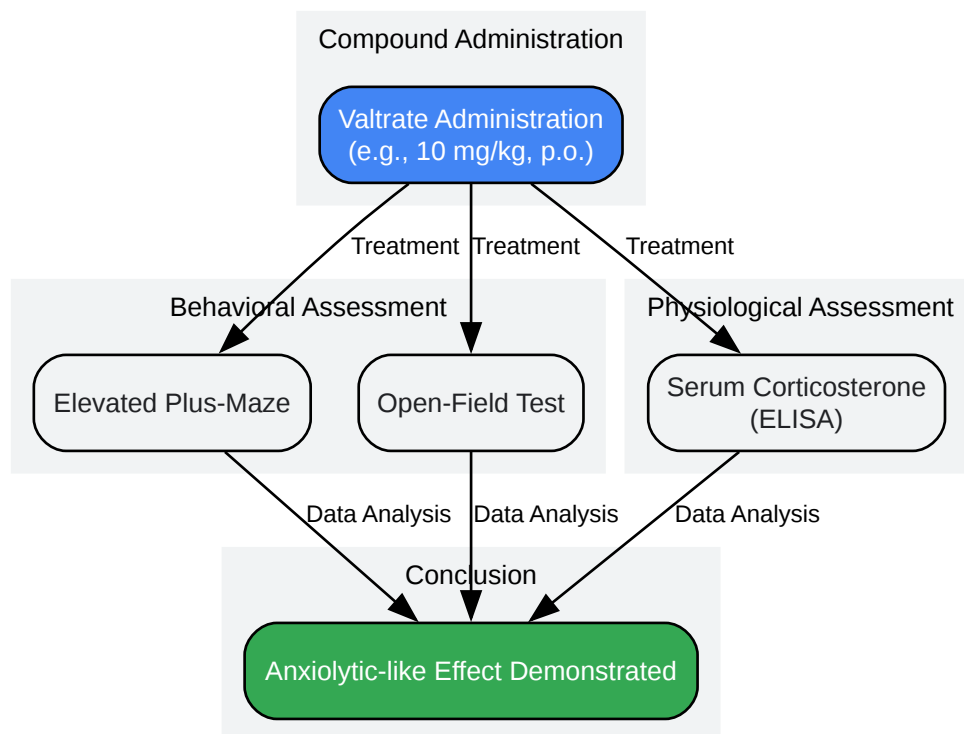
Quantitative Data (for "Valtrate" at 10 mg/kg vs. Vehicle Control)

Parameter	Test	Result
Time in Open Arms (%)	EPM	Increased from ~15% to ~35%
Entries into Open Arms (%)	EPM	Increased from ~20% to ~40%
Number of Central Entries	OFT	Increased from ~10 to ~20
Time in Central Area (s)	OFT	Increased from ~15s to ~30s
Serum Corticosterone (ng/mL)	ELISA	Decreased from ~350 to ~250*

*Denotes a statistically significant difference ($p < 0.05$) compared to the vehicle-treated group.
[8]

Logical Workflow for Anxiolytic Activity Investigation

The following diagram illustrates the experimental workflow for assessing the anxiolytic properties of a compound like valtrate.



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Caption: Experimental workflow for the in vivo assessment of anxiolytic activity.

Future Research Imperatives

While **Valtrate Hydrine B4** shows promise, significant gaps in the scientific literature need to be addressed to fully understand its therapeutic potential. Key areas for future research include:

- **Clarification of Structure-Activity Relationships:** A definitive analysis is required to confirm if "**Valtrate Hydrine B4**" and the "valtrate" tested for anxiolytic effects are identical.
- **Elucidation of GABA Receptor Interaction:** Detailed molecular studies, such as radioligand binding assays and electrophysiological patch-clamp experiments, are necessary to identify the specific GABA receptor subtypes with which **Valtrate Hydrine B4** interacts and to characterize the nature of this interaction (e.g., affinity, agonism, antagonism, or allosteric modulation).
- **Quantitative Antifungal Profiling:** The antifungal activity of purified **Valtrate Hydrine B4** needs to be systematically evaluated against a broad panel of pathogenic fungi to determine its spectrum of activity and potency.
- **Pharmacokinetic and Toxicological Profiling:** Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential prerequisites for any further preclinical or clinical development.

In summary, **Valtrate Hydrine B4** is a compelling natural product that warrants further investigation. The current body of evidence suggests potential therapeutic applications, but more rigorous scientific inquiry is required to fully realize its promise.

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